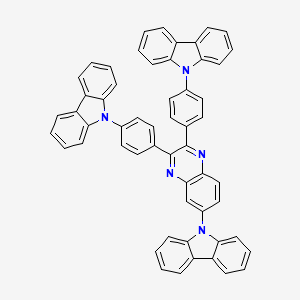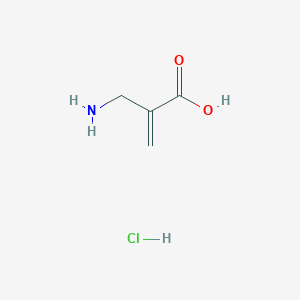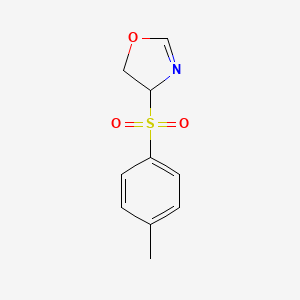
4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylphenyl)sulfonyl-4,5-dihydrooxazole is a chemical compound with the molecular formula C10H11NO3S and a molecular weight of 225.26 g/mol . It is a derivative of oxazole, characterized by the presence of a sulfonyl group attached to a 4,5-dihydrooxazole ring, and a methylphenyl group at the para position of the phenyl ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)sulfonyl-4,5-dihydrooxazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4,5-dihydrooxazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-methylphenyl)sulfonyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-methylphenyl)sulfonyl-4,5-dihydrooxazole has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-methylphenyl)sulfonyl-4,5-dihydrooxazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-methylphenyl)sulfonyl-oxazole: Lacks the dihydro component, which may affect its reactivity and applications.
4-(4-methylphenyl)sulfonyl-thiazole: Contains a sulfur atom in the ring, which can influence its chemical properties and biological activities.
4-(4-methylphenyl)sulfonyl-imidazole: Contains an additional nitrogen atom in the ring, potentially altering its reactivity and interactions.
Uniqueness
4-(4-methylphenyl)sulfonyl-4,5-dihydrooxazole is unique due to the presence of both the sulfonyl group and the 4,5-dihydrooxazole ring, which confer specific chemical and biological properties.
Propiedades
Número CAS |
914225-03-9 |
|---|---|
Fórmula molecular |
C10H11NO3S |
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)sulfonyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H11NO3S/c1-8-2-4-9(5-3-8)15(12,13)10-6-14-7-11-10/h2-5,7,10H,6H2,1H3 |
Clave InChI |
SNWAJEODHXMBQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2COC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-](/img/structure/B14118864.png)
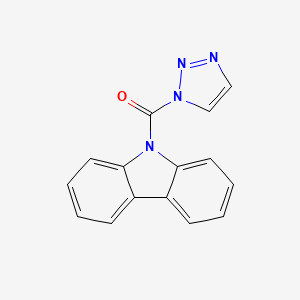
![3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14118868.png)

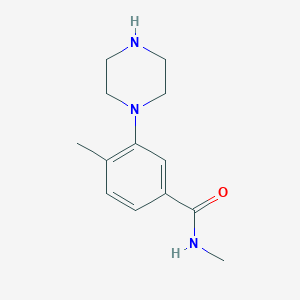

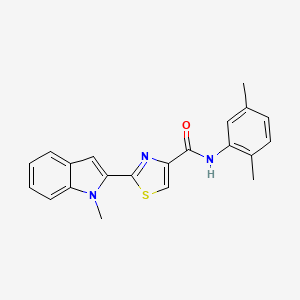
![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/structure/B14118905.png)


